![molecular formula C11H11FN4O B2484874 3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide CAS No. 2415452-34-3](/img/structure/B2484874.png)
3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
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Description
The compound “3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
Molecular Structure Analysis
The molecular formula of “3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide” is C27H32FN9O2, and it has a molecular weight of 533.6 .Physical And Chemical Properties Analysis
The boiling point of “3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide” is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO (≥ 100 mg/mL or 187.41 mM) but insoluble in water .Mechanism of Action
Pralsetinib (BLU-667) can specifically inhibit RET signaling in cancer cells with RET mutations . In vitro, BLU-667’s selectivity for RET is at least 100 times higher than 96% of kinases in a library of 371 kinases . In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-5-methyl-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-3-9(12)10(13-4-7)11(17)15-8-5-14-16(2)6-8/h3-6H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJERFOLJSKVCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CN(N=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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